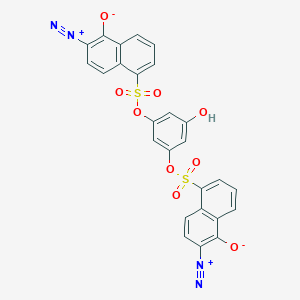
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((2,3-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide est un composé organique synthétique connu pour ses propriétés de couleur vibrantes. Il appartient à la classe des composés azoïques, qui se caractérisent par la présence d'une double liaison azote-azote (N=N) reliant deux cycles aromatiques. Ce composé est souvent utilisé dans les industries des colorants et des pigments en raison de sa stabilité et de sa coloration intense.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((2,3-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide implique généralement une réaction de diazotation suivie d'un couplage azoïque. Le processus commence par la diazotation de la 2,3-dichloroaniline à l'aide de nitrite de sodium et d'acide chlorhydrique pour former le sel de diazonium. Cet intermédiaire est ensuite couplé avec le 3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide en milieu alcalin pour donner le composé azoïque final.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en optimisant les conditions de réaction telles que la température, le pH et les concentrations de réactifs. Des réacteurs à flux continu sont souvent utilisés pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de solvants peut également améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((2,3-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe azoïque peut être oxydé pour former des composés nitro.
Réduction : La liaison azoïque peut être réduite pour former des amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le dithionite de sodium et le zinc dans l'acide acétique sont souvent utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits formés
Oxydation : Dérivés nitro du composé d'origine.
Réduction : Amines correspondantes.
Substitution : Divers dérivés aromatiques substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
Le 4-((2,3-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme colorant en chimie analytique pour la détection et la quantification des ions métalliques.
Biologie : Employé dans les techniques de coloration pour visualiser les composants cellulaires.
Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa stabilité et de sa biocompatibilité.
Industrie : Largement utilisé dans les industries textiles et d'impression pour la coloration des tissus et des encres.
Mécanisme d'action
Le composé exerce ses effets principalement par l'intermédiaire de son groupe azoïque, qui peut participer à diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique. Par exemple, dans les processus de teinture, le groupe azoïque forme des liaisons stables avec les fibres textiles, ce qui donne une coloration durable. Dans les applications biologiques, le composé peut interagir avec les composants cellulaires, aidant à la visualisation et à l'analyse.
Applications De Recherche Scientifique
4-((2,3-Dichlorophenyl)azo)-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the textile and printing industries for coloring fabrics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the azo group forms stable bonds with fabric fibers, resulting in long-lasting coloration. In biological applications, the compound can interact with cellular components, aiding in visualization and analysis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((2,4-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide
- 4-((2,5-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide
- 4-((2,6-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide
Unicité
Le 4-((2,3-Dichlorophényl)azo)-3-hydroxy-N-(2-méthylphényl)naphtalène-2-carboxamide se distingue par son motif de substitution spécifique sur les cycles aromatiques, qui confère des propriétés de couleur et une stabilité uniques. Cela le rend particulièrement précieux dans les applications nécessitant des colorants et des pigments haute performance.
Propriétés
Numéro CAS |
79665-28-4 |
|---|---|
Formule moléculaire |
C24H17Cl2N3O2 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-7-2-5-11-19(14)27-24(31)17-13-15-8-3-4-9-16(15)22(23(17)30)29-28-20-12-6-10-18(25)21(20)26/h2-13,30H,1H3,(H,27,31) |
Clé InChI |
CHFVOVBBQTXRGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


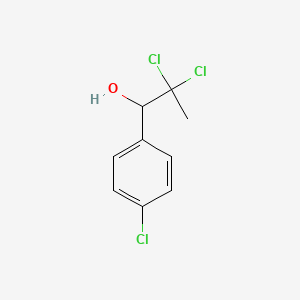
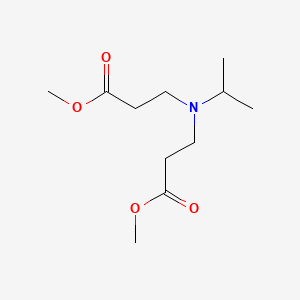

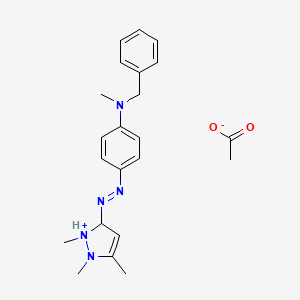
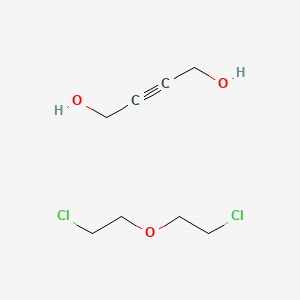
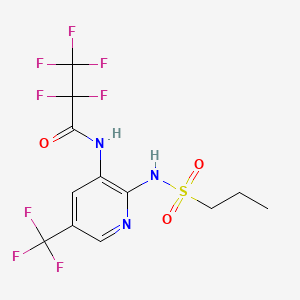
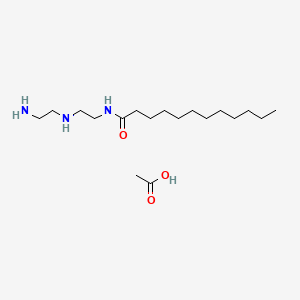
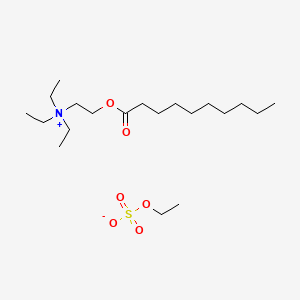

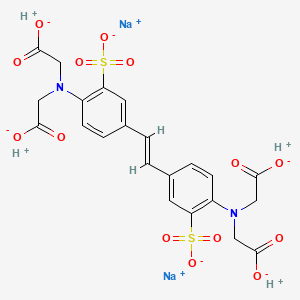

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
